N-(4-ethynylphenyl)-4-methylbenzamide
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Overview
Description
N-(4-ethynylphenyl)-4-methylbenzamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-4-methylbenzamide typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction is catalyzed by palladium and often uses copper as a co-catalyst. The general reaction conditions include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-ethynylphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzamide moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethynylphenyl)benzamide
- N-(4-ethynylphenyl)-4-chlorobenzamide
- N-(4-ethynylphenyl)-4-methoxybenzamide
Uniqueness
N-(4-ethynylphenyl)-4-methylbenzamide is unique due to the presence of both the ethynyl group and the methyl-substituted benzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-ethynylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYEZOBJYIXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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